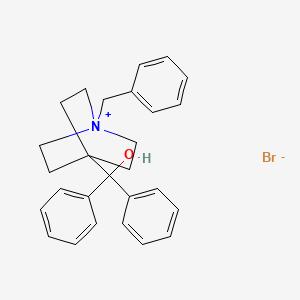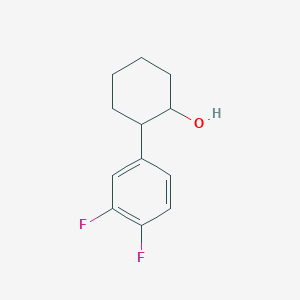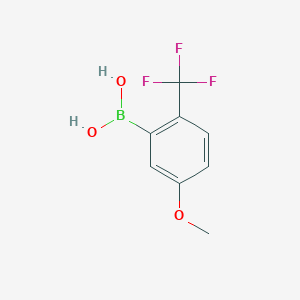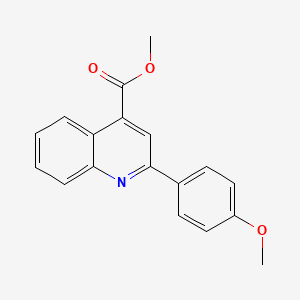
2,2'-(2-Iodo-5-methyl-1,3-phenylene)bis(hexafluoropropan-2-ol)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2’-(2-Iodo-5-methyl-1,3-phenylene)bis(hexafluoropropan-2-ol) is a complex organic compound characterized by the presence of iodine, methyl, and hexafluoropropanol groups attached to a phenylene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(2-Iodo-5-methyl-1,3-phenylene)bis(hexafluoropropan-2-ol) typically involves multiple steps, starting with the iodination of a methyl-substituted phenylene compound. This is followed by the introduction of hexafluoropropanol groups through nucleophilic substitution reactions. The reaction conditions often require the use of strong bases and solvents such as dimethyl sulfoxide or tetrahydrofuran to facilitate the nucleophilic attack.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as chromatography may also be employed to enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2,2’-(2-Iodo-5-methyl-1,3-phenylene)bis(hexafluoropropan-2-ol) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the iodine group to a hydrogen atom, resulting in a deiodinated product.
Substitution: The iodine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often require the use of strong bases like sodium hydride or potassium tert-butoxide.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of deiodinated products.
Substitution: Formation of substituted phenylene compounds with various functional groups.
Applications De Recherche Scientifique
2,2’-(2-Iodo-5-methyl-1,3-phenylene)bis(hexafluoropropan-2-ol) has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Potential use in the development of bioactive compounds and pharmaceuticals.
Medicine: Investigated for its potential therapeutic properties and as a diagnostic tool.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Mécanisme D'action
The mechanism of action of 2,2’-(2-Iodo-5-methyl-1,3-phenylene)bis(hexafluoropropan-2-ol) involves its interaction with specific molecular targets and pathways. The presence of iodine and hexafluoropropanol groups allows the compound to engage in unique chemical interactions, potentially affecting enzyme activity, receptor binding, and cellular signaling pathways. These interactions can lead to various biological effects, making the compound of interest for therapeutic and diagnostic applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,2’-(2-Iodo-1,3-phenylene)bis(hexafluoropropan-2-ol)
- 2,2’-(2-Fluoro-5-methyl-1,3-phenylene)bis(hexafluoropropan-2-ol)
- 2,2’-(2-Hydroxy-1,3-phenylene)bis(hexafluoropropan-2-ol)
Uniqueness
2,2’-(2-Iodo-5-methyl-1,3-phenylene)bis(hexafluoropropan-2-ol) is unique due to the presence of both iodine and hexafluoropropanol groups, which confer distinct chemical properties and reactivity. This combination of functional groups allows for a wide range of chemical modifications and applications, setting it apart from similar compounds.
Propriétés
Numéro CAS |
80360-43-6 |
|---|---|
Formule moléculaire |
C13H7F12IO2 |
Poids moléculaire |
550.08 g/mol |
Nom IUPAC |
1,1,1,3,3,3-hexafluoro-2-[3-(1,1,1,3,3,3-hexafluoro-2-hydroxypropan-2-yl)-2-iodo-5-methylphenyl]propan-2-ol |
InChI |
InChI=1S/C13H7F12IO2/c1-4-2-5(8(27,10(14,15)16)11(17,18)19)7(26)6(3-4)9(28,12(20,21)22)13(23,24)25/h2-3,27-28H,1H3 |
Clé InChI |
KHWTWCQKLDZSTF-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C(=C1)C(C(F)(F)F)(C(F)(F)F)O)I)C(C(F)(F)F)(C(F)(F)F)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



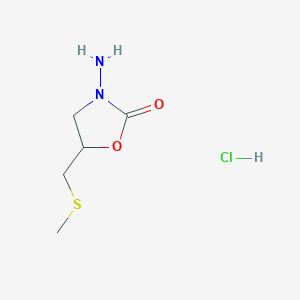
![3-({5-[(3-Carboxyphenyl)carbamoyl]pyrrolidin-3-yl}sulfanyl)-6-(1-hydroxyethyl)-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid](/img/structure/B13404571.png)

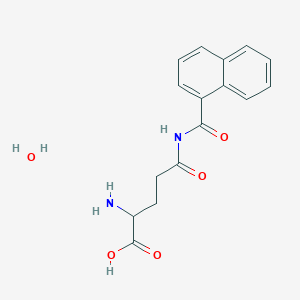
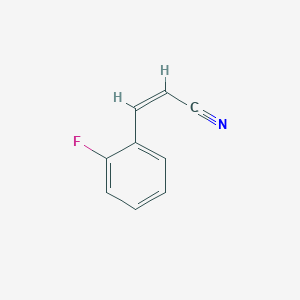
![N-[2-[4-(2-hydroxyphenyl)piperazin-1-yl]ethyl]-N-pyridin-2-ylcyclohexanecarboxamide](/img/structure/B13404594.png)

![N-[7-(Trifluoromethyl)-9H-carbazol-3-yl]sulfuric diamide](/img/structure/B13404609.png)
